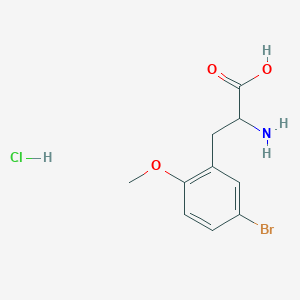
ビス(9,9-ジメチル-9H-フルオレン-2-イル)アミン
概要
説明
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is a useful research compound. Its molecular formula is C30H27N and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(9,9-dimethyl-9H-fluoren-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(9,9-dimethyl-9H-fluoren-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
色素増感太陽電池における有機増感剤
ビス(9,9-ジメチル-9H-フルオレン-2-イル)アミンは、色素増感太陽電池(DSSC)で使用される有機増感剤の構成要素として役立ちます。これらの太陽電池は光合成を模倣し、太陽エネルギーを電気エネルギーに変換するように設計されています。 この化合物の構造は、効率的な電子供与を可能にし、DSSCにおける光吸収プロセスに不可欠です .
医薬品中間体
製薬業界では、この化合物は中間体として使用されています。 この化合物は、様々な薬剤の合成において重要な役割を果たし、治療効果を示す医薬品原薬(API)の形成に関与する可能性があります .
重合ツール
この化合物は、重合プロセスにも使用されています。 重合ツールとして、熱安定性、機械的強度、耐薬品性などの、得られるポリマーの特性に影響を与えることができます .
太陽電池用途の増感剤材料
スピロフルオレン接合部を持つジベンゾスベレンコアをベースとするハイブリッドは、この化合物を増感剤材料として使用しています。 これらの材料は、新規で効率的な太陽電池技術の開発に不可欠です .
可燃性固体の研究
この化合物は可燃性固体として分類され、火災安全および材料科学に関連する研究における潜在的な用途を強調しています。 その燃焼特性は、同様の有機化合物の取り扱いと保管に関する安全プロトコルを理解し改善するために研究することができます .
作用機序
Target of Action
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is primarily used as a building block of organic sensitizers . These sensitizers are key components in dye-sensitized solar cells . The primary target of this compound is therefore the dye molecules in these solar cells.
Mode of Action
The compound interacts with its targets (the dye molecules) by enhancing their ability to absorb and utilize sunlight . This interaction results in an increase in the efficiency of the solar cells .
Biochemical Pathways
The compound affects the light absorption pathway in dye-sensitized solar cells . By enhancing the ability of the dye molecules to absorb sunlight, it increases the amount of solar energy that can be converted into electricity .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its absorption, distribution, and elimination in the context of its use in solar cells. The compound is soluble in Dimethylformamide , which may facilitate its distribution within the dye layer of the solar cells.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced light absorption by the dye molecules and increased efficiency of the solar cells . At the cellular level, this can result in a more effective conversion of solar energy into electricity .
Action Environment
Environmental factors such as light intensity and temperature can influence the action, efficacy, and stability of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine. For instance, higher light intensities may lead to increased energy absorption and conversion, while extreme temperatures could potentially affect the stability of the compound . .
特性
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)29)31-20-14-16-24-22-10-6-8-12-26(22)30(3,4)28(24)18-20/h5-18,31H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSMGMWMTSWXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731363 | |
| Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500717-23-7 | |
| Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-(9,9-dimethylfluoren-2-yl)amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.280.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

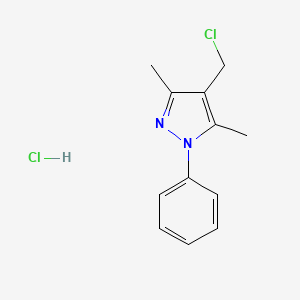
amine](/img/structure/B1525946.png)

![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)

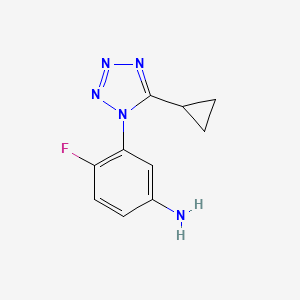
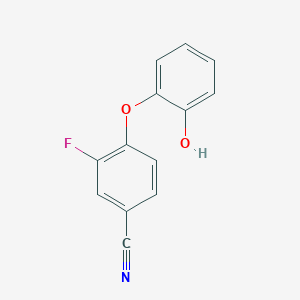
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
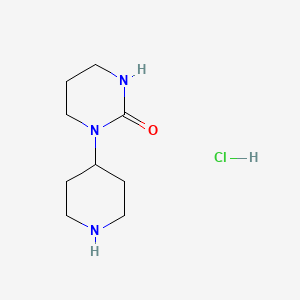
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)
